Cas no 54356-04-6 (Propanoic acid, 3-(triphenylphosphoranylidene)-, ethyl ester)

Propanoic acid, 3-(triphenylphosphoranylidene)-, ethyl ester structure
54356-04-6 structure
Product Name:Propanoic acid, 3-(triphenylphosphoranylidene)-, ethyl ester
Numero CAS:54356-04-6
MF:C23H23O2P
MW:362.401287317276
CID:354827
PubChem ID:12607919
Update Time:2025-04-19

Propanoic acid, 3-(triphenylphosphoranylidene)-, ethyl ester Proprietà chimiche e fisiche

Nomi e identificatori

    • Propanoic acid, 3-(triphenylphosphoranylidene)-, ethyl ester
    • ethyl 3-(triphenyl-λ<sup>5</sup>-phosphanylidene)propanoate
    • AKOS015918173
    • carboethoxymethylmethylene triphenylphosphorane
    • (carboethoxyetylidene)triphenyl phosphorane
    • Ethyl 3-(triphenyl-lambda~5~-phosphanylidene)propanoate
    • DTXSID50504225
    • carbethoxyethylidenetriphenylphosphorane
    • (carbethoxyethylidene)triphenyl phosphorane
    • (Carboethoxyethylidene)triphenylphosphorane
    • carboethoxyethylidenetriphenylphosphorane
    • (carbetoxyethylidene)triphenylphosphorane
    • AMY40952
    • (carbethoxyethylidene)triphenylphosphine
    • carbethoxyethylidene triphenylphosphorane
    • SCHEMBL52770
    • 54356-04-6
    • JSEMUSFPVZYRSG-UHFFFAOYSA-N
    • Inchi: 1S/C23H23O2P/c1-2-25-23(24)18-19-26(20-12-6-3-7-13-20,21-14-8-4-9-15-21)22-16-10-5-11-17-22/h3-17,19H,2,18H2,1H3
    • Chiave InChI: JSEMUSFPVZYRSG-UHFFFAOYSA-N
    • Sorrisi: P(=CCC(=O)OCC)(C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1

Proprietà calcolate

  • Massa esatta: 362.14369
  • Massa monoisotopica: 362.14356697g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 26
  • Conta legami ruotabili: 7
  • Complessità: 428
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 4.1
  • Superficie polare topologica: 26.3Ų

Proprietà sperimentali

  • PSA: 26.3
  • LogP: 3.73590
Fornitori consigliati
Zouping Mingyuan Import and Export Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Zouping Mingyuan Import and Export Trading Co., Ltd
Beyond Pharmaceutical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangsu Xinsu New Materials Co., Ltd
钜澜化工科技(青岛)有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
钜澜化工科技(青岛)有限公司